molecular formula C5H9BrClN3 B2715551 (5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride CAS No. 2460756-59-4

(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride

Cat. No.: B2715551
CAS No.: 2460756-59-4
M. Wt: 226.5
InChI Key: YMLAIOCARRRYMW-UHFFFAOYSA-N
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Description

“(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride” is likely a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole with a brominating agent to introduce the bromo group at the 5-position, followed by a reaction with methanamine to introduce the methanamine group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with a bromo group attached at the 5-position and a methanamine group attached at the 4-position .


Chemical Reactions Analysis

As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of other similar organic compounds, including reactions with acids, bases, and various organic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of various compounds for their antimicrobial activities. For example, a study on the design, synthesis, and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety highlights a multi-step synthetic route that starts from basic aromatic amines. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of incorporating heterocyclic moieties into antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Regioselective Halogenation

Another area of application is regioselective halogenation and carbodesilylation of pyrazoles. A study on the regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles presents methodologies for functionalizing pyrazoles at specific positions, which is crucial for the synthesis of complex molecules for materials science and pharmacology (Effenberger & Krebs, 1984).

Antiviral Activity

Compounds related to "(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride" have also been explored for their antiviral activities. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues revealed significant antiretroviral activities, suggesting the potential of pyrazole derivatives in developing new antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Novel Derivatives

The synthesis of novel derivatives with potential biological activities is another critical application. A study on the synthesis and biological evaluation of novel azetidine derivatives, including the preparation of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, underscores the importance of novel synthetic routes in discovering new therapeutic agents. These compounds displayed acceptable antibacterial and antifungal activities, demonstrating the broad potential of halogenated pyrazoles and related structures in drug discovery (Rao, Prasad, & Rao, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many pyrazole derivatives are used in medicine due to their diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine, agriculture, or materials science, based on its specific properties .

Properties

IUPAC Name

(5-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLAIOCARRRYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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